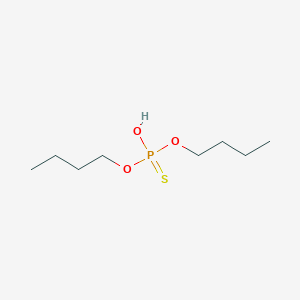
O,O-Dibutyl hydrogen thiophosphate
Description
O,O-Dibutyl hydrogen thiophosphate (C₈H₁₉O₃PS) is an organophosphorus compound characterized by two butyl groups (C₄H₉) attached to the phosphorus atom, with one oxygen and one sulfur atom forming a thiophosphate ester bond. Thiophosphates are widely utilized in agrochemicals (e.g., insecticides), pharmaceuticals, and materials science due to their reactivity and stability .
Properties
CAS No. |
10163-62-9 |
|---|---|
Molecular Formula |
C8H19O3PS |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13) |
InChI Key |
CCLBBCBPHBBKKD-UHFFFAOYSA-N |
SMILES |
CCCCOP(=S)(O)OCCCC |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)S |
Canonical SMILES |
CCCCOP(=S)(O)OCCCC |
Other CAS No. |
10163-62-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiophosphates
Structural Differences
Thiophosphates vary primarily in their alkyl substituents, which influence their physical and chemical properties:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) increase lipophilicity, enhancing membrane permeability in biological systems but reducing aqueous solubility. This property is critical in pesticide design, where persistence in the environment is a concern .
- Stereochemical Effects : Triethyl thiophosphate exhibits chirality, enabling its use in stereospecific enzymatic reactions, a feature less explored in the dibutyl variant .
Reactivity and Stability
Hydrolysis and Degradation:
- O,O-Diethyl and Dibutyl Thiophosphates: Both undergo hydrolysis via cleavage of P–O or P–S bonds. However, the dibutyl variant degrades more slowly due to steric hindrance from bulkier alkyl groups. For example, O,O-diethyl thiophosphate degrades into 4-nitrophenol and inorganic anions (e.g., PO₄³⁻, SO₄²⁻) under UV/H₂O₂ treatment, while dibutyl analogs likely form larger organic byproducts .
- Methyl vs. Ethyl : O,O-Dimethyl thiophosphate hydrolyzes faster due to smaller steric effects, making it less persistent in environmental systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


